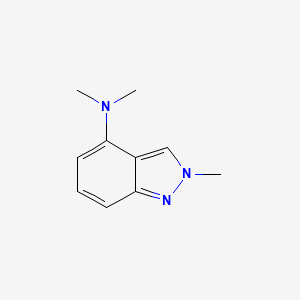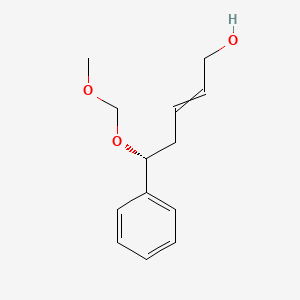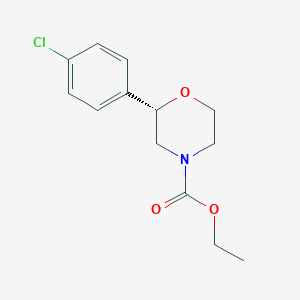![molecular formula C19H21NO B14196918 1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine CAS No. 912339-22-1](/img/structure/B14196918.png)
1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine is a compound that features a pyrrolidine ring substituted with a 4-methoxyphenyl and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine typically involves the reaction of 4-methoxybenzaldehyde with phenylacetylene in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to a cyclization reaction with pyrrolidine under acidic or basic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The double bond in the phenylethenyl group can be reduced to form a saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: 1-[1-(4-Hydroxyphenyl)-2-phenylethenyl]pyrrolidine.
Reduction: 1-[1-(4-Methoxyphenyl)-2-phenylethyl]pyrrolidine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)pyrrolidine
- 1-(4-Hydroxyphenyl)pyrrolidine
- 1-(4-Methoxyphenyl)-2-phenylethylamine
Comparison: 1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine is unique due to the presence of both a methoxyphenyl and a phenylethenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .
Properties
CAS No. |
912339-22-1 |
|---|---|
Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)-2-phenylethenyl]pyrrolidine |
InChI |
InChI=1S/C19H21NO/c1-21-18-11-9-17(10-12-18)19(20-13-5-6-14-20)15-16-7-3-2-4-8-16/h2-4,7-12,15H,5-6,13-14H2,1H3 |
InChI Key |
DYOVFTVTXLOSCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC2=CC=CC=C2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-6-[(4-methylphenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14196841.png)
![[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene](/img/structure/B14196848.png)

![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]-](/img/structure/B14196851.png)
![{2-[(2-Bromophenyl)ethynyl]phenyl}(ethoxy)dimethylsilane](/img/structure/B14196853.png)

![2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate](/img/structure/B14196862.png)
![3,5-Dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14196866.png)

![[Di(propan-2-yl)silanediyl]bis(methylphosphane)](/img/structure/B14196876.png)

![1-(2-Ethoxyethyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14196887.png)
![[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene](/img/structure/B14196894.png)
![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)
